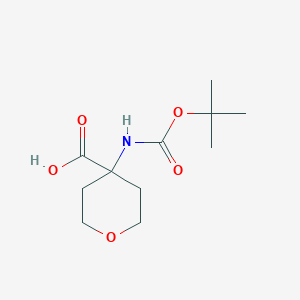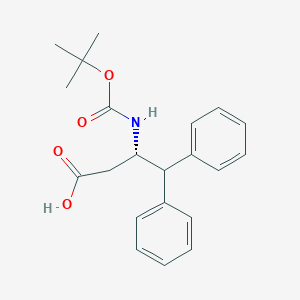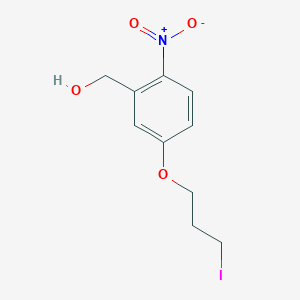
4-(Boc-amino)tetrahydropyran-4-carboxylic acid
描述
4-(Boc-amino)tetrahydropyran-4-carboxylic acid is a synthetic amino acid derivative used in peptide synthesis. It is notable for its unique structural features and chemical properties that make it valuable in various applications in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves solid-phase synthesis techniques, utilizing bifunctional linkers and protected derivatives. For example, dihydropyran-2-carboxylic acid is used as a linker for solid-phase synthesis of peptides, suggesting similar methods may apply to 4-(Boc-amino)tetrahydropyran-4-carboxylic acid (Hsieh, Wu, & Chen, 1998).
Molecular Structure Analysis
Related compounds like 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid demonstrate complex structures that are capable of high-affinity metal binding and influencing peptide backbone geometry (Bishop, McCafferty, & Erickson, 2000). This suggests 4-(Boc-amino)tetrahydropyran-4-carboxylic acid may also exhibit unique structural features.
Chemical Reactions and Properties
The compound's chemical behavior is influenced by its functional groups. For example, research on 4-amino-1,2-dithiolane-4-carboxylic acid, a related compound, shows gamma-turn conformation tendencies and reactivity influenced by its cyclic and functional structure (Aschi et al., 2003).
科学研究应用
Solid-Phase Synthesis of Peptides
- Peptide Alcohols Synthesis : Dihydropyran-2-carboxylic acid is used as a bifunctional linker for solid-phase synthesis of peptide alcohols, a strategy that enhances the synthesis efficiency of peptide-based drugs (Hsieh, Wu, & Chen, 1998).
- Pseudopeptide Synthesis : The compound has applications in pseudopeptide synthesis, contributing to the development of peptidomimetics and combinatorial chemistry (Pascal, Sola, Labéguère, & Jouin, 2000).
- Vaccine and Drug Delivery : It is used in creating carbohydrate-based templates suitable for solid-phase peptide synthesis, useful in vaccine and drug delivery (McGeary, Jablonkai, & Toth, 2001).
- Triazole-Based Scaffolds : It aids in the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, important in the development of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Peptide Modification and Synthesis
- Modification of Peptides : The compound is instrumental in native chemical ligation at phenylalanine, facilitating the synthesis of complex peptides (Crich & Banerjee, 2007).
- Metal Coordination in Peptides : It has been used to synthesize novel bipyridine amino acids for incorporating metal coordination sites within peptide backbones (Bishop, McCafferty, & Erickson, 2000).
- Redox-Active Peptide Assemblies : The compound assists in synthesizing redox-active amino acids for inclusion in peptide assemblies to study photoinitiated electron or energy transfer (McCafferty et al., 1995).
Other Applications
- Unnatural Amino Acid Synthesis : It facilitates the synthesis of unnatural amino acids for peptidomimetic applications, like ATPC used as an N-terminal surrogate in amino acid and peptide analogues (Bissyris et al., 2005).
- Conformational Studies : It is used in the study of amino acid-containing models for [FeFe] hydrogenase, investigating the effects of amino acid environments on electrochemical properties of biomimetic compounds (Apfel et al., 2009).
安全和危害
属性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(13)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPDKPRJPFTBEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361471 | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-amino)tetrahydropyran-4-carboxylic acid | |
CAS RN |
172843-97-9 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]tetrahydro-2H-pyran-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172843-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















